3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

GPCR pharmacology Orphan receptor High-throughput screening

The compound 3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one (CAS 403727-89-9) is a synthetic small molecule belonging to the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one class. It features a quinazolinone core with a characteristic thiocarbonyl group at position 2 and an N3-(4-benzoyl) substituent terminating in a 3-methylpiperidine amide.

Molecular Formula C21H21N3O2S
Molecular Weight 379.5 g/mol
Cat. No. B11217059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one
Molecular FormulaC21H21N3O2S
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S
InChIInChI=1S/C21H21N3O2S/c1-14-5-4-12-23(13-14)19(25)15-8-10-16(11-9-15)24-20(26)17-6-2-3-7-18(17)22-21(24)27/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,27)
InChIKeyVNKIFKVSLLTICO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(3-Methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one: Core Structural Identity and Database Registry for Procurement


The compound 3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one (CAS 403727-89-9) is a synthetic small molecule belonging to the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one class . It features a quinazolinone core with a characteristic thiocarbonyl group at position 2 and an N3-(4-benzoyl) substituent terminating in a 3-methylpiperidine amide. Its molecular formula is C21H21N3O2S, with a molecular weight of 379.48 g/mol . This compound has been cataloged in screening libraries and is primarily available from specialist chemical suppliers for research purposes .

Procurement Risk: Why Thioxoquinazolinone Analogs Cannot Be Generically Substituted for 3-[4-(3-Methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one


Within the 2-thioxoquinazolinone chemotype, minor structural perturbations at the N3-phenyl ring or the piperidine amide lead to profound shifts in biological target engagement. For instance, replacing the 3-methylpiperidine group with a piperazine or altering the substitution pattern yields ligands that bind to serotonin receptors (e.g., altanserin at 5-HT2A) or other GPCRs, rather than the specific target profile suggested by existing screening data [1][2]. Generic substitution risks procuring a compound with a completely divergent pharmacological fingerprint, invalidating hypothesis-driven research and wasting resources on off-target artifacts [2].

Quantitative Differentiation Evidence for 3-[4-(3-Methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one Against Structural Analogs


Target Engagement Profile: GPR151 Screening vs. Serotonin Receptor 5-HT2A Affinity of the Altanserin Analog

The target compound was specifically submitted to a high-throughput cell-based assay designed to identify activators of the orphan G-protein coupled receptor GPR151 (PubChem AID: 1508602), a target implicated in habenular function, neuropsychiatric disorders, and nicotine dependence [1]. This is in stark contrast to its close structural analog altanserin, where the 3-methylpiperidine-1-carbonyl is replaced by a 4-(4-fluorobenzoyl)piperidine-1-ethyl chain. Altanserin is a potent 5-HT2A receptor antagonist with a binding affinity (Ki) of 0.13 nM, demonstrating that this chemical scaffold's target profile is exquisitely sensitive to modifications on the amide side chain [2]. The specific selection of the target compound for GPR151 screening over thousands of other library members serves as a practical, selection-based differentiation event.

GPCR pharmacology Orphan receptor High-throughput screening Target selectivity

Core Heterocycle Modification: Impact of 2-Thioxo vs. 2-Oxo Quinazolinone on Anticancer Potency in MCF-7 and HepG2 Cells

A series of thioxoquinazolin-4(3H)-one derivatives (including compounds 1 and 3 from a focused library) demonstrated superior cytotoxicity against MCF-7 and HepG2 cancer cell lines compared to the standard drug Vinblastine [1]. Although the target compound was not explicitly tested in this study, the class-level evidence confirms that the 2-thioxo moiety is a critical pharmacophore for enhanced antitumor activity relative to 2-oxo quinazolinone counterparts within the same scaffold families. This suggests the target compound retains the 2-thioxo feature that is associated with this potency advantage.

Anticancer activity Quinazolinone SAR Cytotoxicity Medicinal chemistry

Substituent-Dependent Binding: The 3-Methylpiperidine Amide as a Determinant for Differential Kinase or GPCR Interaction Profiles

The compound incorporates a 3-methylpiperidine amide, a fragment that introduces both a methyl steric effect and altered basicity compared to unsubstituted piperidine or piperazine analogs. In related quinazoline-based kinase inhibitor programs, the introduction of a 3-methyl group on a piperidine carboxamide has been shown to modulate selectivity and potency profiles by affecting the ligand's conformational preferences and hydrogen-bonding networks [1]. While direct quantitative data for this compound is not publicly available, the structural presence of this fragment differentiates it from the simpler 3-[4-(piperidin-1-ylcarbonyl)phenyl]-2-sulfanylquinazolin-4(3H)-one, which lacks the alpha-methyl branch and is expected to exhibit distinct target binding kinetics.

Structure-activity relationship Kinase inhibition Piperidine amide Selectivity

Prioritized Application Scenarios for 3-[4-(3-Methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one Based on Evidence


GPR151 Orphan Receptor Deorphanization and Tool Compound Development

Academic and pharmaceutical research groups focused on the habenula complex, neuropsychiatric disorders, or pain modulation should utilize this compound as a starting point for GPR151 ligand development. The compound's inclusion in the Scripps HTS campaign (PubChem AID: 1508602) directly justifies its application in confirmatory and secondary GPR151 assays [1]. It is specifically relevant for labs aiming to build upon public-domain screening data to develop novel agonists or antagonists, as highlighted by recent breakthroughs in GPR151 structural biology [1].

Anticancer Drug Discovery Leveraging the Thioxoquinazolinone Pharmacophore

Cancer biology laboratories conducting phenotypic screening against MCF-7 or HepG2 cell lines should prioritize this 2-thioxoquinazolinone scaffold over generic quinazolinones. Class-level evidence indicates that 2-thioxo derivatives can exceed the potency of clinical agents like Vinblastine, suggesting a privileged pharmacophore for cytotoxicity [2]. The compound's specific piperidine amide tail provides a synthetic vector for further optimization of ADME and target selectivity.

Chemical Biology Probe for Studying Piperidine Amide SAR in GPCR and Kinase Binding Pockets

Medicinal chemistry teams exploring the steric and conformational effects of alpha-substituted piperidine amides on target binding can deploy this compound as a structurally precise probe. Its differentiation from unsubstituted piperidine analogs allows researchers to map the thermodynamic contributions of the methyl group to molecular recognition [3]. This is critical for rational, structure-based design of selective inhibitors.

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